Formosulfathiazole
Description
Properties
CAS No. |
13968-86-0 |
|---|---|
Molecular Formula |
Fe2O5Ti |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Formosulfathiazole is primarily recognized for its antimicrobial activity . It acts as a short-acting anti-infective agent, particularly against certain bacterial infections. Although its use has declined in human medicine due to safety concerns, it remains relevant in veterinary medicine.
Case Study: Intrauterine Treatment in Dairy Cows
A study evaluated the effectiveness of intrauterine treatment with this compound for clinical endometritis in postpartum dairy cows. The results indicated that this treatment was as effective as cephapirin and significantly more effective than a placebo, showcasing its potential in managing reproductive health issues in livestock .
Veterinary Applications
In veterinary medicine, this compound is often used topically or as part of combination therapies for treating infections and wounds.
Case Study: Wound Healing in Neonatal Foals
Research demonstrated the application of this compound-based ointments in treating pressure sores in hospitalized neonatal foals. While the study compared this treatment with mesenchymal stem cells from amniotic fluid, the results indicated that sores treated with this compound healed but at a slower rate compared to those treated with stem cells . This highlights the compound's role as a supplementary treatment option rather than a first-line therapy.
Regulatory Considerations and Recommendations
The use of this compound is subject to regulatory scrutiny, especially concerning its safety profile and efficacy. The European Medicines Agency has provided guidance on the use of antimicrobials like this compound in veterinary contexts, emphasizing that such compounds should not be used as first-line treatments or for prophylactic purposes .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. Studies have shown that after administration, it undergoes significant metabolism, which affects its absorption and excretion profiles. For instance, research on sheep indicated that this compound is poorly absorbed when administered orally, leading to prolonged elimination half-lives .
Comparative Effectiveness
A comparative analysis of various antimicrobial agents reveals that while newer antibiotics have emerged, this compound retains some niche applications due to its unique properties.
| Antimicrobial Agent | Effectiveness | Application Context |
|---|---|---|
| This compound | Moderate | Veterinary use for infections |
| Cephapirin | High | Veterinary use for reproductive health |
| Newer Antibiotics | High | Human medicine for various infections |
Comparison with Similar Compounds
Efficacy in Veterinary Medicine
- Coccidiosis in Rabbits: this compound demonstrated 85–90% efficacy in reducing Eimeria spp. burden when administered orally for 4–5 days, outperforming fluoroquinolones in localized action .
- Wound Healing in Foals : In a comparative study, wounds treated with this compound showed slower healing than those treated with mesenchymal stem cells (MSCs) but faster resolution than Aloe vera gel .
Pharmacokinetics
- Sheep Model: After intravenous administration, this compound exhibited a plasma half-life of 1.1 hours, with 63% excreted unchanged in urine and 29% as acetylated metabolites .
Toxicity Profile
- Drug Resistance : Prolonged use in livestock correlates with emerging Enterobacteriaceae resistance, necessitating rotational therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Formosulfathiazole, and how can researchers select the most appropriate method for their experimental setup?
- Methodological Answer : Common synthetic routes include coupling reactions between sulfathiazole intermediates and formaldehyde derivatives. Selection criteria should prioritize yield optimization (e.g., solvent choice, temperature control) and purity validation via techniques like HPLC or NMR. For reproducibility, document reaction conditions (e.g., molar ratios, catalysts) and purification steps in detail .
Q. What in vitro assays are commonly used to evaluate the antibacterial efficacy of this compound, and how should researchers design dose-response experiments?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays and time-kill curve analyses are standard. Dose-response experiments require logarithmic dilution series (e.g., 0.5–256 µg/mL) and controls (e.g., growth medium, reference antibiotics). Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize variability .
Q. How do researchers validate the structural identity and purity of this compound in synthetic chemistry studies?
- Methodological Answer : Use spectroscopic methods (¹H/¹³C NMR, FT-IR) for structural confirmation and chromatographic techniques (HPLC, TLC) for purity assessment. Cross-reference spectral data with published literature or databases. For novel derivatives, include elemental analysis .
Advanced Research Questions
Q. How can researchers employ computational modeling to predict this compound derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models can predict binding affinity to bacterial targets (e.g., dihydropteroate synthase). Validate predictions with in vitro assays and adjust parameters (e.g., lipophilicity, solubility) using software like Schrödinger Suite .
Q. What strategies are effective in reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability limitations or metabolic instability. Use pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to identify bottlenecks. Adjust formulations (e.g., nano-encapsulation) or test combinatorial therapies with absorption enhancers .
Q. How should researchers design experiments to investigate bacterial resistance mechanisms against this compound?
- Methodological Answer : Conduct serial passaging of bacterial strains under sub-inhibitory concentrations. Use whole-genome sequencing to identify mutations (e.g., in folP or thyA genes). Compare resistant vs. wild-type strains via transcriptomics or proteomics to map metabolic adaptations .
Q. What methodologies are recommended for analyzing this compound’s synergistic effects with other antimicrobial agents?
- Methodological Answer : Checkerboard assays or fractional inhibitory concentration (FIC) indices quantify synergy. Use isobolograms to visualize interactions. Validate findings with in vivo infection models (e.g., murine sepsis) and statistical models (e.g., Bliss independence) .
Data Analysis and Reporting
Q. How can researchers address contradictory results in this compound’s cytotoxicity profiles across different cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and cytotoxicity assays (e.g., MTT vs. LDH). Perform meta-analyses of existing data to identify confounding variables (e.g., cell lineage-specific uptake mechanisms) .
Q. What are the best practices for presenting spectral and chromatographic data in publications on this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
